[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate
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Overview
Description
[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate is a complex organic compound characterized by multiple chiral centers and ester linkages This compound is notable for its intricate structure, which includes several hydroxyl groups and long-chain fatty acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate typically involves multiple steps, including protection and deprotection of hydroxyl groups, esterification, and glycosylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Ester groups can be reduced to alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate is used as a model compound to study stereochemistry and reaction mechanisms. Its complex structure makes it an ideal candidate for exploring various synthetic strategies and reaction pathways.
Biology
In biology, this compound is investigated for its potential role in cellular processes and metabolic pathways. Its ability to interact with biological membranes and enzymes makes it a subject of interest in biochemical research.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with cellular targets and pathways may offer insights into the development of new drugs and treatments.
Industry
In industry, this compound is used in the formulation of specialized materials and products. Its unique properties make it suitable for applications in cosmetics, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups enable it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. The presence of multiple chiral centers and long-chain fatty acid esters distinguishes it from other similar compounds. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
52701-72-1 |
---|---|
Molecular Formula |
C66H118O14 |
Molecular Weight |
1135.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C66H118O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-57(70)76-61-56(53-68)75-65(80-66(54-69)64(74)60(73)55(52-67)79-66)63(78-59(72)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62(61)77-58(71)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,55-56,60-65,67-69,73-74H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27-/t55-,56-,60-,61-,62+,63-,64+,65-,66-/m1/s1 |
InChI Key |
BQXZGMFGFLWQTF-SSWTYRAMSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1C(OC(C(C1OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)OC2(C(C(C(O2)CO)O)O)CO)CO |
Origin of Product |
United States |
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